molecular formula C17H15NO2 B8525183 Ethyl 3-phenyl-2H-isoindole-1-carboxylate CAS No. 61294-96-0

Ethyl 3-phenyl-2H-isoindole-1-carboxylate

Cat. No. B8525183
CAS RN: 61294-96-0
M. Wt: 265.31 g/mol
InChI Key: DHQFORWGYNVBFD-UHFFFAOYSA-N
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Patent
US04090027

Procedure details

The starting material can be prepared from 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and diethylcarbonate in a manner analogous to that described in Example 1. After recrystallization from ethanol, there is obtained 3-phenylisoindole-1-carboxylic acid ethyl ester; m.p. 144°-147° C. (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:6]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:5][CH2:4][C:3]1=[O:19].[CH2:20]([O:22]C(=O)OCC)[CH3:21]>>[CH2:20]([O:22][C:3]([C:4]1[NH:5][C:6]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]2[C:12]=1[CH:11]=[CH:10][CH:9]=[CH:8]2)=[O:19])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CN=C(C2=C1C=CC=C2)C2=CC=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=C2C=CC=CC12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.